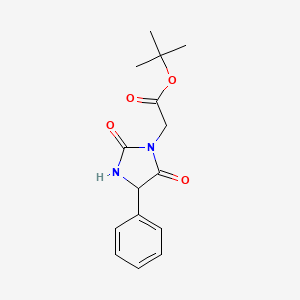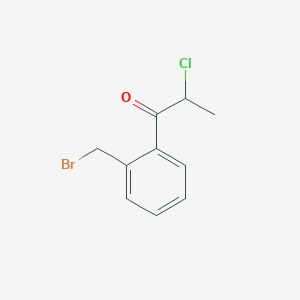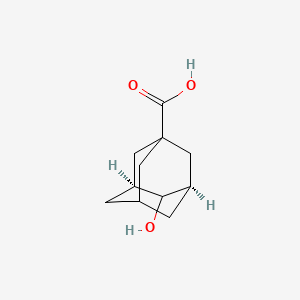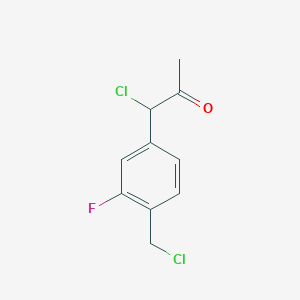
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of phenylpropanone, featuring both a bromomethyl and a methylthio group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methylthio)phenylpropan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Major Products
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromomethyl group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one largely depends on the specific application and the target molecule. In general, the bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and methylthio groups on the aromatic ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from its isomers.
Propriétés
Formule moléculaire |
C11H13BrOS |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-9-3-4-10(7-12)11(6-9)14-2/h3-4,6H,5,7H2,1-2H3 |
Clé InChI |
FJOPAQNLPCDNTB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)CBr)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





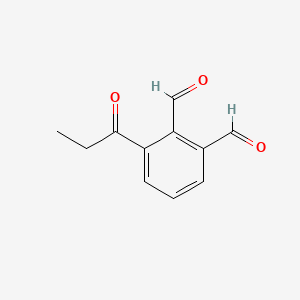
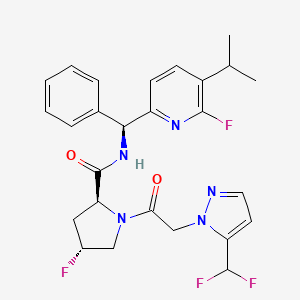
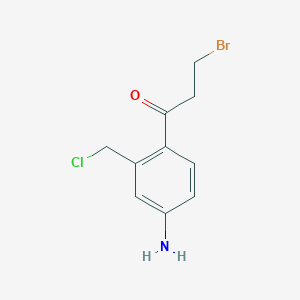
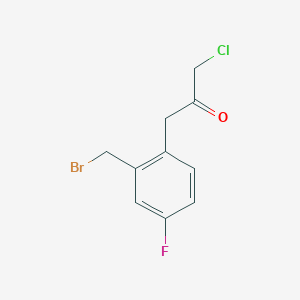
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)

